![molecular formula C15H21NO2 B1215418 beta-Eucaine CAS No. 500-34-5](/img/structure/B1215418.png)
beta-Eucaine
Overview
Description
Beta-Eucaine, also known as β-eucaine or Betacaine, is a drug that was previously used as a local anesthetic . It was designed as an analog of cocaine and was one of the first synthetic chemical compounds to find general use as an anesthetic . It is a white, crystalline solid .
Synthesis Analysis
The synthesis of beta-Eucaine involves the condensation of diacetonamine with acetaldehyde (paraldehyde) rather than acetone, which gives the piperidone containing one less methyl group, i.e., 2,2,6-trimethylpiperidin-4-one . The reduction of the ketone with sodium amalgam gives the alcohol as a mixture of isomers, 2,2,6-trimethylpiperidin-4-ol . Benzoylation then affords beta-eucaine .Molecular Structure Analysis
The molecular formula of beta-Eucaine is C15H21NO2 . Its molecular weight is 247.3327 . The IUPAC Standard InChI is InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 .Physical And Chemical Properties Analysis
Beta-Eucaine is a white, crystalline solid . Its molecular weight is 247.3327 . The IUPAC Standard InChI is InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 .Scientific Research Applications
Historical Context of Beta-Eucaine
- Use in Anesthetic Practices: Beta-Eucaine was historically utilized as a local anesthetic. In the early 20th century, New York enforced registration for addictive local anesthetics, including Beta-Eucaine. This regulation affected businesses involved in the acquisition of these substances, necessitating a formal "Register of Purchases" for tracking purposes. However, the advent of non-addictive anesthetics like procaine led to a decline in Beta-Eucaine's use for anesthetic purposes (Bause, 2012).
Betaine Research
- Impact on Plasma Homocysteine and Body Composition: Betaine, a related compound, was studied for its effects on plasma homocysteine concentrations and body composition. Results indicated that betaine supplementation did not significantly affect body composition compared to a control group, but it did lead to a decrease in plasma homocysteine concentrations (Schwab et al., 2002).
- Hepatoprotective Properties of Betaine: Betaine has been extensively researched for its hepatoprotective properties, particularly against alcohol-induced liver damage. The study suggests that betaine’s antioxidative and mitochondria-regulating properties play a crucial role in protecting liver cells (Heidari et al., 2018).
- Betaine in Inflammation: Betaine's role in ameliorating inflammation in various diseases such as obesity, diabetes, cancer, and Alzheimer’s disease has been documented. Its physiological functions include acting as an osmoprotectant and methyl group donor (Zhao et al., 2018).
- Betaine in Protein Extraction: Betaine-based deep eutectic solvents have been developed for protein extraction. This innovation offers a green and efficient method for protein separation, marking a significant advancement in biochemical processing (Li et al., 2016).
Mechanism of Action
While the exact mechanism of action for beta-Eucaine is not explicitly stated in the sources, it is known that local anesthetics like beta-Eucaine act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane . They can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Future Directions
properties
IUPAC Name |
(2,2,6-trimethylpiperidin-4-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHGIAPHLSTGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862056 | |
Record name | Eucaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500-34-5 | |
Record name | Eucaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betacain | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eucaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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